1-(3-Nitrophenyl)-1H-pyrazol-4-amine
Description
Overview of Pyrazole (B372694) Core Structures in Contemporary Chemical Research
The versatility of the pyrazole core is evident in its widespread presence in numerous compounds with diverse applications. globalresearchonline.net In medicinal chemistry, pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. mdpi.comnih.gov Several clinically approved drugs, such as the anti-inflammatory celecoxib (B62257) and the analgesic difenamizole, feature a pyrazole nucleus, highlighting its importance in drug discovery. researchgate.netnih.gov Beyond pharmaceuticals, pyrazole derivatives have found applications in material science as luminescent and fluorescent agents, organic light-emitting diodes (OLEDs), and semiconductors. nih.gov They are also utilized in agrochemicals. globalresearchonline.net
The synthesis of substituted pyrazoles is well-established, with the most common method being the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound. mdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, allows for the creation of a vast library of substituted pyrazoles with varied functionalities. pharmajournal.net
Table 1: Key Characteristics of the Pyrazole Core
| Property | Description |
| Structure | Five-membered aromatic heterocycle with two adjacent nitrogen atoms (C₃H₄N₂). nih.gov |
| Reactivity | Exhibits both acidic and basic properties. nih.gov Prone to electrophilic substitution at C4 and nucleophilic attack at C3/C5. mdpi.com |
| Synthesis | Commonly synthesized via Knorr pyrazole synthesis (cyclocondensation of hydrazines with 1,3-dicarbonyls). pharmajournal.net |
| Applications | Privileged scaffold in medicinal chemistry (e.g., anti-inflammatory, anticancer drugs). nih.govresearchgate.net Used in material science (dyes, OLEDs) and agrochemicals. globalresearchonline.net |
Strategic Importance of Nitrophenyl and Amine Moieties in Functional Organic Molecule Design
The functionalization of core structures like pyrazole with specific moieties such as nitrophenyl and amine groups is a key strategy in designing molecules with targeted properties.
The nitrophenyl group , consisting of a nitro group (-NO₂) attached to a phenyl ring, is a powerful modulator of a molecule's electronic properties. The nitro group is strongly electron-withdrawing, which can significantly influence the reactivity and stability of the compound to which it is attached. youtube.com This activating effect is exploited in various organic reactions. pageplace.de For instance, the presence of a nitrophenyl group can make an attached ring system more susceptible to nucleophilic attack. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine group, providing a crucial step in many synthetic pathways. youtube.com In medicinal chemistry, the introduction of a nitrophenyl moiety has been shown to impact biological activity; for example, nitrophenyl-substituted pyrazoles have been investigated for their estrogen receptor binding affinity and antifungal properties. nih.govresearchgate.net
The amine moiety (-NH₂) is one of the most fundamental functional groups in organic and medicinal chemistry. amerigoscientific.comlumenlearning.com Amines are typically basic due to the lone pair of electrons on the nitrogen atom, allowing them to act as nucleophiles or bases in chemical reactions. universalclass.com This reactivity makes them essential building blocks in the synthesis of a vast array of compounds, including pharmaceuticals, dyes, and polymers. amerigoscientific.comvedantu.com In biological systems, the amine group is a ubiquitous feature, found in amino acids, neurotransmitters, and hormones. lumenlearning.comlibretexts.org Its ability to form hydrogen bonds is critical for molecular recognition and binding to biological targets like enzymes and receptors. universalclass.com The position and nature of an amine substituent on a scaffold can drastically alter a molecule's pharmacological profile. mdpi.com
Table 2: Functional Group Properties
| Functional Group | Key Characteristics | Role in Molecular Design |
| Nitrophenyl | Contains a strong electron-withdrawing nitro group (-NO₂). youtube.com | Modulates electronic properties, activates rings for nucleophilic attack, serves as a precursor to amines. youtube.compageplace.de |
| Amine | Basic nitrogen atom (-NH₂) with a lone pair of electrons. universalclass.com | Acts as a versatile nucleophile/base, forms hydrogen bonds, crucial for biological activity and synthesis. amerigoscientific.comlibretexts.org |
Scholarly Landscape and Research Trajectories for 1-(3-Nitrophenyl)-1H-pyrazol-4-amine
Direct scholarly research focusing specifically on this compound is limited in the published literature. However, the scholarly landscape for closely related structural isomers is active, providing a framework for understanding its potential properties and guiding future research.
The synthesis of substituted nitrophenyl-pyrazolamines is well-documented. For example, the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile was achieved through the reaction of 4-nitroaniline (B120555) and 2,3-dicyanopropionic acid ethyl ester. nih.gov Another study reports the synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a structural isomer of the title compound, and describes its crystal structure, noting that the pyrazole and phenyl rings are not coplanar. nih.gov These established synthetic routes, typically involving the condensation of a substituted nitrophenylhydrazine (B1144169) with a suitable three-carbon precursor, suggest a viable pathway for the targeted synthesis of this compound.
Research into related compounds indicates promising trajectories. Nitrophenyl-pyrazole derivatives have been investigated for a range of biological activities. Studies on tetrasubstituted pyrazoles bearing a nitro group on a phenyl ring revealed their binding affinity towards estrogen receptors, suggesting potential applications as Selective Estrogen Receptor Modulators (SERMs). nih.gov Other research has demonstrated the antifungal activity of nitrophenyl-pyrazole substituted Schiff bases against clinically relevant fungi like Candida albicans. researchgate.netmdpi.com
Given these precedents, future research on this compound would likely involve:
Synthesis and Characterization: Development of an efficient, regioselective synthesis protocol followed by full structural characterization using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction.
Biological Screening: Evaluation of its biological activity, focusing on areas where related isomers have shown promise, such as anticancer, antifungal, or anti-inflammatory assays. nih.govresearchgate.net
Material Science Applications: Investigation into its photophysical properties, given that pyrazole derivatives can exhibit fluorescence, to assess its potential use in materials science. nih.gov
The combination of the established biological significance of the pyrazole core, the reactivity of the amine group, and the electronic influence of the nitrophenyl moiety makes this compound a compound of significant interest for further scholarly investigation.
Table 3: Research on Structurally Related Nitrophenyl-Pyrazolamine Compounds
| Compound | Reported Research Focus | Reference |
| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | Synthesis and X-ray crystal structure analysis. | nih.gov |
| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Synthesis and X-ray crystal structure analysis. | nih.gov |
| 2-Nitrophenol derivative of a tetrasubstituted pyrazole | Synthesis and determination of estrogen receptor binding affinity. | nih.gov |
| Nitrophenyl-pyrazole substituted Schiff bases | Synthesis, characterization, and evaluation of antifungal activity. | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
62537-81-9 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-(3-nitrophenyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-2-1-3-9(4-8)13(14)15/h1-6H,10H2 |
InChI Key |
RZJAFNBBFSFTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Nitrophenyl 1h Pyrazol 4 Amine: Advances and Challenges
Retrosynthetic Planning and Strategic Disconnections for the Target Compound
Retrosynthetic analysis of 1-(3-nitrophenyl)-1H-pyrazol-4-amine reveals two primary strategic disconnections. The goal of this analysis is to deconstruct the target molecule into simpler, commercially available, or easily synthesizable starting materials.
Approach A: Cyclocondensation Pathway
This strategy involves the disconnection of the bonds forming the pyrazole (B372694) ring itself. The most logical disconnections are at the N1-N2 and N2-C3 bonds, which is characteristic of the standard Knorr pyrazole synthesis and related methods. beilstein-journals.org This approach identifies (3-nitrophenyl)hydrazine as a key precursor for introducing the N1-substituent. The remaining three-carbon fragment must contain a masked or precursor form of the C4-amine.
Key Synthon 1: (3-Nitrophenyl)hydrazine. This precursor directly installs the nitrophenyl group at the correct N1 position of the pyrazole ring.
Key Synthon 2: A three-carbon electrophilic synthon with functionality that can be converted to the C4-amine. Examples include derivatives of malononitrile (B47326) or β-keto nitriles, such as 3-amino-2-cyano-3-oxopropanal or its equivalents, which can react with the hydrazine (B178648) to form the 4-aminopyrazole core.
Approach B: Post-Synthetic Functionalization Pathway
An alternative strategy involves disconnecting the substituents from a pre-formed pyrazole ring. This approach targets a simpler intermediate, 1-phenylpyrazole (B75819), followed by sequential functionalization.
Disconnection 1 (C4-N bond): The C4-amino group can be retrosynthetically traced back to a nitro group (C4-NO2), which is a common precursor for amines via reduction. This suggests that 4-nitro-1-(phenyl)pyrazole is a key intermediate.
Disconnection 2 (C-NO2 on phenyl ring): The meta-nitro group on the phenyl ring can be installed via an electrophilic aromatic substitution (nitration) reaction on a 1-phenylpyrazole precursor.
This analysis highlights two convergent pathways. The first builds the fully substituted ring in one or two steps from acyclic precursors. The second involves building a simpler core and adding the required functional groups in subsequent steps. The choice of pathway often depends on the availability of starting materials and the desired control over regioselectivity.
Development of Novel and Efficient Synthetic Routes to the Pyrazole Scaffold
The construction of the pyrazole ring is the cornerstone of the synthesis. Modern synthetic chemistry offers a variety of methods, from classic cyclocondensations to more advanced post-synthetic modifications.
The most established and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgmdpi.comnih.gov This approach is highly modular and allows for the introduction of diversity at various positions of the pyrazole ring.
For the synthesis of this compound, the reaction would involve (3-nitrophenyl)hydrazine and a suitable 1,3-dielectrophile. A significant challenge is the introduction of the C4-amino group. This can be achieved by using specialized reagents. For instance, the reaction of a hydrazine with 3-aminocrotononitrile (B73559) or related enaminones can yield 5-aminopyrazoles. rsc.org To obtain the 4-amino isomer, a different set of synthons is required, such as formylacetonitrile derivatives or β-ketonitriles that facilitate the formation of an amino group at the C4 position upon cyclization.
The reaction conditions for these cyclocondensations vary widely, from refluxing in ethanol (B145695) to using catalysts like copper salts or operating under solvent-free conditions to enhance efficiency and regioselectivity. nih.govrsc.org
Table 1: Selected Cyclocondensation Methods for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl/Equivalent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Phenylhydrazine | 1,3-Diketones | Copper (II) Nitrate, RT | 1,3,5-Trisubstituted Pyrazoles | nih.gov |
| Arylhydrazines | β-Enamino Diketones | BF3 | Regioselective 4-Formyl-N-arylpyrazoles | organic-chemistry.org |
| Hydrazine Monohydrochloride | Aldehydes, Malononitrile | SPVA, Solvent-free | 5-Aminopyrazole-4-carbonitriles | rsc.org |
This table is illustrative of general methods and not all directly produce the target compound.
An increasingly powerful strategy involves the direct functionalization of a pre-synthesized pyrazole core. nih.govrsc.org This approach is particularly useful when the required starting materials for a cyclocondensation are complex or unavailable. For the target molecule, this would typically start with 1-(3-nitrophenyl)pyrazole.
The introduction of a functional group at the C4 position can be achieved through several methods:
Nitration: Direct nitration of the pyrazole ring at the C4 position is a primary route. Nitration of 1-arylpyrazoles in acetic anhydride (B1165640) has been shown to yield C4-nitro-substituted pyrazoles. rsc.org This nitro group can then be readily reduced to the desired 4-amino group.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C4 position of the pyrazole ring using reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF). nih.govwisdomlib.orgekb.eg The resulting 4-formylpyrazole is a versatile intermediate that can be converted to an amine via reductive amination or through formation of an oxime followed by reduction.
Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C4 position provides a handle for subsequent cross-coupling reactions to install the amino group or a precursor.
Table 2: C4-Functionalization of Pyrazole Rings
| Pyrazole Substrate | Reagent(s) | Functional Group Introduced | Intermediate Product | Reference |
|---|---|---|---|---|
| 1-Phenylpyrazole | Nitrating Mixture (in Acetic Anhydride) | Nitro (-NO2) | 1-Phenyl-4-nitropyrazole | rsc.org |
| Hydrazone of Acetophenone | POCl3 / DMF | Formyl (-CHO) | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | nih.gov |
Selective Introduction and Transformation of Nitrophenyl and Amine Substituents
Achieving the precise substitution pattern of this compound requires careful control over regiochemistry, particularly during the introduction of the nitro and amino groups.
The position of the nitro group on the phenyl ring is critical. The most straightforward method to ensure the desired 3-nitro isomer is to begin the synthesis with (3-nitrophenyl)hydrazine. This precursor locks in the regiochemistry from the start.
Alternatively, if starting with 1-phenylpyrazole, a direct nitration of the aromatic system is required. The conditions of the nitration reaction are paramount in determining the outcome. Research has shown that the directing effects of the pyrazole ring are highly dependent on the reaction medium. rsc.org
Nitration in Sulfuric Acid: Under strongly acidic conditions, the pyrazole ring is protonated, acting as a deactivating, meta-directing group. This favors nitration on the phenyl ring, predominantly at the meta-position, which would lead to the desired 1-(3-nitrophenyl)pyrazole intermediate. rsc.org
Nitration in Acetic Anhydride: Under less acidic conditions, nitration occurs preferentially on the electron-rich pyrazole ring, leading to substitution at the C4 position. rsc.org
This dichotomy in reactivity underscores the challenges in post-synthetic functionalization and highlights the strategic advantage of using (3-nitrophenyl)hydrazine as a starting material.
The introduction of the C4-amino group is most commonly achieved by the reduction of a C4-nitro group. This two-step sequence (C4-nitration followed by reduction) is a robust and high-yielding method.
Synthesis of the Nitro Precursor: 1-(3-Nitrophenyl)-4-nitropyrazole would be synthesized either by nitrating 1-(3-nitrophenyl)pyrazole or by a cyclocondensation reaction designed to produce it directly.
Reduction to the Amine: The reduction of the C4-nitro group to an amine can be accomplished using a variety of standard reagents. Common methods include:
Catalytic hydrogenation (H2 gas with a palladium, platinum, or nickel catalyst).
Metal-acid systems, such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl), or iron (Fe) in acetic acid.
These methods are generally selective for the reduction of the nitro group on the pyrazole ring over the one on the phenyl ring, although careful control of conditions may be necessary. Once formed, the amine functionality can be confirmed by derivatization, for example, through acylation to form an amide, a reaction that is also used in the synthesis of more complex molecules. mdpi.comrsc.org In syntheses that require further steps, the C4-amino group might need to be protected, for instance as a carbamate (B1207046) (e.g., Boc) or an amide, to prevent it from interfering with subsequent reactions, though this falls outside the scope of the direct synthesis of the title compound.
Mechanistic Organic Chemistry Studies of Key Synthetic Transformations
Elucidation of Reaction Mechanisms and Intermediates
A common and well-studied method for the synthesis of aminopyrazoles is the condensation of a substituted hydrazine with a suitable three-carbon synthon. chim.it For the synthesis of 4-aminopyrazoles specifically, a key intermediate is often a derivative of (ethoxymethylene)malononitrile or a related β-substituted acrylonitrile.
A plausible mechanism for the formation of a 1-aryl-5-amino-1H-pyrazole-4-carbonitrile, a close structural analog of the target compound's core, involves an initial Michael-type addition. scirp.org In this proposed pathway, the more nucleophilic nitrogen atom of the arylhydrazine attacks the β-carbon of the (ethoxymethylene)malononitrile. This is followed by the elimination of an ethoxy group and subsequent cyclization through the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. chim.itscirp.org This sequence leads directly to the formation of the aminopyrazole ring.
Another key transformation in the synthesis of the target compound is the introduction of the amino group at the C4 position. A traditional and widely used method involves the nitration of the pyrazole ring at the C4 position, followed by the reduction of the nitro group to an amine. researchgate.net The nitration of N-arylpyrazoles can sometimes lead to a mixture of products, including nitration on the aryl ring, depending on the reaction conditions and the nature of the substituents. researchgate.net The reduction of the 4-nitro group is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). researchgate.net However, this method can sometimes lead to C-N bond cleavage, depending on the substrate and reaction conditions. researchgate.net
An alternative to the nitration-reduction sequence is the direct amination of a 4-halopyrazole or a related derivative. This can be achieved through copper-catalyzed amidation reactions, which offer a more direct route to the desired 4-aminopyrazole. sci-hub.se
A proposed synthetic pathway to this compound could start from 3-nitrophenylhydrazine (B1228671) and a suitable C3 synthon to form the 1-(3-nitrophenyl)pyrazole ring. Subsequent nitration at the C4 position followed by selective reduction of the 4-nitro group would yield the final product. The selectivity of the reduction step is crucial to avoid the reduction of the nitro group on the phenyl ring.
| Reaction Step | Key Intermediates | Plausible Mechanism | Supporting Evidence |
| Pyrazole Ring Formation | Hydrazone | Nucleophilic attack of hydrazine on a carbonyl group of a 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration. chim.it | Isolation and characterization of hydrazone intermediates in related pyrazole syntheses. semanticscholar.org |
| Aminopyrazole Formation from Acrylonitrile Derivatives | Alkylidene hydrazide | Michael-type addition of hydrazine to the β-carbon of (ethoxymethylene)malononitrile, followed by elimination and cyclization. scirp.org | Spectroscopic identification of reaction intermediates and regioselective product formation. scirp.org |
| C4-Amino Group Introduction (via Nitration) | 4-Nitropyrazole | Electrophilic aromatic substitution on the pyrazole ring. | Successful nitration of various pyrazole derivatives at the C4 position. researchgate.netnih.gov |
| C4-Amino Group Introduction (via Catalysis) | 4-Halopyrazole | Copper-catalyzed amidation using an ammonia (B1221849) surrogate. sci-hub.se | Successful kilogram-scale synthesis of a 4-aminopyrazole using this method. sci-hub.se |
| Reduction of 4-Nitropyrazole | Nitroso and hydroxylamine (B1172632) intermediates | Stepwise reduction of the nitro group. | General mechanism for nitro group reduction. sci-hub.se |
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic methods are particularly relevant for the formation of the pyrazole ring and the introduction of the C4-amino group.
Pyrazole Ring Synthesis: The Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide, is a classic method for the synthesis of 4-formylpyrazoles from hydrazones, which can then be further functionalized. semanticscholar.org More contemporary catalytic approaches for pyrazole synthesis include:
Palladium-catalyzed cross-coupling reactions: These methods are used for the N-arylation of pyrazoles with aryl halides or triflates, providing a direct route to 1-arylpyrazoles. chim.it
Copper-catalyzed reactions: Copper catalysts have been employed for the N-arylation of nitrogen-containing heterocycles, including pyrazoles. researchgate.net They are often a more economical alternative to palladium catalysts.
Iron-catalyzed reactions: The use of iron catalysts, such as FeCl3, has been reported for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles in a green solvent system. researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been utilized in the enantioselective synthesis of pyrazole derivatives, showcasing their potential for creating chiral molecules. acs.org
Introduction of the C4-Amino Group: As an alternative to the nitration-reduction pathway, copper-catalyzed amidation has emerged as a powerful tool. This method avoids the use of potentially hazardous nitrating agents and the generation of genotoxic impurities that can arise from nitro group reductions. sci-hub.se A scalable synthesis of a 1-methyl-1H-pyrazol-4-amine has been demonstrated using copper-catalyzed amidation with acetamide (B32628) serving as an ammonia surrogate. sci-hub.se This approach offers a more direct and potentially safer route to 4-aminopyrazoles.
The reduction of the 4-nitro group, if that pathway is chosen, is typically performed using catalytic hydrogenation with catalysts like Pd/C. researchgate.net However, other catalytic systems, such as copper-catalyzed reduction with NaBH4, have also been reported for the reduction of nitroso groups to amines in pyrazole synthesis. bohrium.com
| Catalyst Type | Reaction | Advantages | Example Substrates |
| Palladium (e.g., Pd(OAc)2) | N-arylation of pyrazoles | High efficiency, broad substrate scope | Aryl bromides, aryl triflates chim.it |
| Copper (e.g., CuI) | N-arylation, Amidation | Lower cost than palladium, effective for amination | Aryl halides, acetamide sci-hub.seresearchgate.net |
| Iron (e.g., FeCl3) | Pyrazole synthesis | Inexpensive, environmentally benign | Phenyl hydrazines, malononitrile researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Asymmetric pyrazole synthesis | Enantioselectivity, mild conditions | β-cyano-α,β-unsaturated aldehydes acs.org |
| Ruthenium | Transfer hydrogenation | Alternative to traditional hydrogenation | Nitropyrazole derivatives researchgate.net |
Sustainable and Green Chemistry Paradigms in Target Compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. For the synthesis of this compound, several green chemistry strategies can be considered.
One-pot and multicomponent reactions are highly desirable as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources. The synthesis of pyrazole derivatives through multicomponent reactions of aldehydes, malononitrile, and hydrazines is a well-established green approach. nih.gov These reactions can often be performed in environmentally benign solvents like water or ethanol. nih.gov
The use of safer and more sustainable catalysts is another key aspect of green chemistry. The development of recyclable nanocatalysts, for instance, offers a way to reduce catalyst waste and cost. google.com Iron-based catalysts are particularly attractive due to the low cost and low toxicity of iron. researchgate.net
A significant advancement in the green synthesis of aminopyrazoles is the development of telescoped reactions in aqueous conditions. A one-pot, telescoped synthesis of N-aryl-5-aminopyrazoles from anilines has been reported, which avoids the isolation of toxic arylhydrazine intermediates and the use of metallic reductants. bohrium.com
Furthermore, the move away from hazardous reagents and intermediates, such as those involved in nitration, is a critical step towards a greener synthesis. The use of copper-catalyzed amidation as an alternative to the nitration-reduction sequence for introducing the amino group is a prime example of this paradigm shift. sci-hub.se
| Green Chemistry Principle | Application in Pyrazole Synthesis | Specific Example |
| Prevention | One-pot synthesis to minimize waste. | One-pot, three-component synthesis of aminopyrazoles. nih.gov |
| Atom Economy | Multicomponent reactions that incorporate most of the starting material atoms into the final product. | Synthesis of pyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones. nih.gov |
| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and intermediates. | Copper-catalyzed amidation to replace nitration/reduction for amine introduction. sci-hub.se |
| Safer Solvents and Auxiliaries | Using water or ethanol as solvents. | Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles in ethanol. researchgate.net |
| Design for Energy Efficiency | Reactions at ambient temperature or with microwave irradiation to reduce energy consumption. | Microwave-assisted synthesis of aminopyrazoles. chim.it |
| Use of Renewable Feedstocks | Not directly applicable from the search results for this specific compound, but a general goal in green chemistry. | |
| Reduce Derivatives | Protecting-group-free synthesis. | A protecting-group-free synthesis of 3-aryl-substituted 4-aminopyrazoles. bohrium.com |
| Catalysis | Using recyclable and non-toxic catalysts. | Use of recyclable Fe3O4-based nanocatalysts. google.com |
Theoretical and Computational Investigations of 1 3 Nitrophenyl 1h Pyrazol 4 Amine
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical analysis is fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its structure, stability, and chemical properties.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of ground state properties with a favorable balance of accuracy and computational cost. Typically, calculations for pyrazole (B372694) derivatives are performed using hybrid functionals, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or higher. nih.gov
This process begins with a geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement, corresponding to the most stable structure. From this optimized geometry, key structural parameters can be extracted. For 1-(3-Nitrophenyl)-1H-pyrazol-4-amine, a crucial parameter is the dihedral angle between the pyrazole and the 3-nitrophenyl rings. X-ray crystallographic studies on a related isomer, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, revealed a significant twist, with a dihedral angle of 50.61° between its pyrazole and phenyl rings. nih.govresearchgate.net A similar non-planar conformation is expected for this compound due to steric hindrance, which would be confirmed by the DFT optimization.
Further analysis of the optimized structure yields electronic properties such as charge distribution and molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, the nitro group (NO₂) is expected to be a strongly electron-withdrawing region (electrophilic), while the amino group (NH₂) and the pyrazole nitrogen atoms would be electron-rich (nucleophilic). nih.gov
Table 1: Representative Geometric Parameters from DFT Calculations for Nitrophenyl-Pyrazole Derivatives This table presents typical data obtained from DFT (B3LYP/6-31G(d,p)) calculations on related pyrazole structures. Specific values for the title compound would require a dedicated computational study.
| Parameter | Description | Typical Value | Reference Compound |
|---|---|---|---|
| C-N (pyrazole-phenyl) Bond Length | The length of the bond connecting the pyrazole N1 to the phenyl ring. | ~1.43 Å | Generic Aryl-Pyrazole |
| C=N (pyrazole) Bond Length | The length of the double bond within the pyrazole ring. | ~1.30 Å | Substituted Pyrazoline nih.gov |
| C-NH₂ Bond Length | The length of the bond connecting the pyrazole C4 to the amino group. | ~1.38 Å | Generic Amino-Heterocycle |
| Dihedral Angle (Pyrazole-Phenyl) | The twist angle between the two ring systems. | 45-55° | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital capable of accepting electrons, acts as an electron acceptor (electrophile). youtube.com
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to donate electrons. A higher EHOMO indicates a better electron donor. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO indicating a better electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. taylorandfrancis.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO, in contrast, would be concentrated on the electron-deficient 3-nitrophenyl ring, making it the probable site for nucleophilic attack. The strong electron-withdrawing nature of the nitro group significantly lowers the ELUMO, enhancing the molecule's electrophilic character. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for Nitrophenyl-Pyrazole Derivatives This table shows typical FMO energy values (in electron volts, eV) derived from DFT studies on similar compounds. These values are used to calculate global reactivity descriptors.
| Orbital/Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -5.5 to -6.5 |
| LUMO Energy | ELUMO | -2.0 to -3.0 |
| Energy Gap | ΔE = ELUMO - EHOMO | 3.0 to 4.0 |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -3.75 to -4.75 |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 1.5 to 2.0 |
| Electrophilicity Index | ω = μ² / 2η | 2.5 to 4.5 |
Conformational Landscape Exploration and Energetic Minima
Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. A comprehensive conformational analysis aims to identify all stable conformers (energetic minima) and the transition states that separate them. For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the pyrazole nitrogen (N1) and the phenyl ring carbon.
Computational methods can map the potential energy surface (PES) by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step. This process reveals the energy barriers to rotation and identifies the most stable conformations (global and local minima). As previously mentioned, steric interactions between the hydrogen atom on C5 of the pyrazole ring and the hydrogen on C2 of the phenyl ring likely force the molecule into a non-planar ground state. The crystallographic data for a similar isomer showed a dihedral angle of 50.61°, suggesting that the energetic minimum for this compound is also a significantly twisted structure. nih.gov The energy difference between the lowest-energy (twisted) and highest-energy (planar) conformations represents the rotational barrier.
In Silico Reaction Pathway Elucidation and Mechanistic Modeling
Beyond static properties, computational chemistry can model the dynamic process of chemical reactions, providing a detailed picture of reaction mechanisms. This involves identifying reactants, products, and the high-energy transition states that connect them.
A common synthesis route for 4-aminopyrazoles involves the reaction of a hydrazine (B178648) derivative (like 3-nitrophenylhydrazine) with a suitable three-carbon precursor containing a nitrile group. nih.gov Modeling this reaction in silico requires locating the transition state (TS) for the key bond-forming steps. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Computationally, TS structures are located using specialized algorithms. A key confirmation of a true TS is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum, which corresponds to the motion along the reaction coordinate leading from reactant to product. The activation energy (Eₐ) is then calculated as the energy difference between the transition state and the initial reactants.
By calculating the activation energies for different potential reaction pathways, computational modeling can offer profound insights into reactivity and selectivity. For instance, the initial reaction of 3-nitrophenylhydrazine (B1228671) could potentially lead to different regioisomers of the final pyrazole product. By comparing the activation energies for the transition states leading to each isomer, it is possible to predict which product will be favored kinetically. The pathway with the lower activation energy will proceed faster and is expected to yield the major product. rsc.org This predictive capability is invaluable for designing synthetic routes and understanding experimental outcomes. While specific mechanistic studies for this compound are not prominently available, the established methodologies provide a clear roadmap for how such an investigation would yield a deeper understanding of its formation and chemical behavior. rsc.org
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic behavior and conformational landscape of molecules like this compound. eurasianjournals.com These simulations are particularly crucial for understanding how the surrounding solvent environment influences the molecule's structure, stability, and interactions over time. By modeling the intricate dance between the solute and solvent molecules, MD simulations provide insights that are often inaccessible through static computational models alone. eurasianjournals.comresearchgate.net
Researchers utilize MD simulations to investigate the stability of substituted pyrazoles in aqueous environments. researchgate.net For a compound such as this compound, simulations can reveal how water molecules form hydrogen bonds with the amine (-NH2) and nitro (-NO2) groups, as well as the pyrazole ring's nitrogen atoms. These interactions are fundamental to the molecule's solubility and its conformational preferences in a biological context. The dynamic behavior, including the rotation of the nitrophenyl group relative to the pyrazole ring and the flexibility of the amine group, can be tracked to understand the molecule's accessible conformational states. eurasianjournals.com
A key aspect studied via MD simulations is the solvent's role in mediating intermolecular and intramolecular interactions. For instance, the presence of solvent molecules can significantly influence proton transfer events and the tautomeric equilibrium of the pyrazole ring, a common phenomenon in this class of compounds. nih.gov A computational study on a related pyrazole derivative highlighted the significant contribution of solvent molecules to intermolecular proton transfer. nih.gov MD simulations can map out the energy landscape of these processes, identifying the most stable forms and the transition pathways between them in a solution.
The following table summarizes typical parameters and findings from MD simulation studies on heterocyclic compounds in an aqueous solution.
| Simulation Parameter | Typical Value/Condition | Information Gained |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system, governing molecular interactions. |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules and their properties. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for the observation of dynamic events over a biologically relevant timescale. mdpi.com |
| Ensemble | NVT (isothermal-isochoric), NPT (isothermal-isobaric) | Controls thermodynamic variables like temperature and pressure to mimic experimental conditions. mdpi.com |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Radial Distribution Function | Quantifies molecular stability, flexibility, specific solute-solvent interactions, and solvent structuring. |
By analyzing the trajectory data from these simulations, scientists can gain a detailed understanding of how this compound behaves in a solution, which is critical for predicting its pharmacokinetic properties and designing new derivatives. eurasianjournals.com
Advanced Computational Methodologies Applied to Substituted Pyrazoles
Beyond molecular dynamics, a suite of advanced computational methodologies is employed to dissect the properties of substituted pyrazoles, providing deep insights into their electronic structure, reactivity, and potential as therapeutic agents. eurasianjournals.comeurasianjournals.com These methods are essential for rational drug design and for understanding the structure-activity relationships within this chemical family. eurasianjournals.comej-chem.org
Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations for pyrazole derivatives. eurasianjournals.comeurasianjournals.com DFT is used to predict a wide range of properties with a favorable balance between accuracy and computational cost. eurasianjournals.comresearchgate.net For this compound, DFT calculations can determine its optimized molecular geometry, electronic structure, and reactivity descriptors. These calculations provide detailed insights into molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is crucial for assessing the molecule's chemical reactivity and stability. researchgate.netnih.gov Furthermore, DFT is employed to calculate vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, aiding in the structural characterization of synthesized compounds. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies represent another critical computational approach. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgijsdr.org For pyrazole derivatives, QSAR is widely used to predict therapeutic activities such as anticancer, antimicrobial, or anti-inflammatory effects. ijsdr.orgnih.gov These models are built by calculating various molecular descriptors (e.g., topological, electronic, hydrophobic) for a set of known pyrazole compounds and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive model. journal-academia.com Such models can then be used to estimate the activity of new, unsynthesized pyrazole derivatives, guiding synthetic efforts toward more potent compounds. nih.govjournal-academia.com Recently, more advanced methods like 5D-QSAR have been applied to pyrazole derivatives to create more robust models that consider different induced-fit models of receptor binding. nih.gov
The table below outlines key computational methods and their applications in the study of substituted pyrazoles.
| Computational Method | Primary Application | Key Insights Provided |
| Density Functional Theory (DFT) | Electronic structure calculation, geometry optimization, prediction of spectroscopic properties. eurasianjournals.comresearchgate.netresearchgate.net | Molecular geometry, orbital energies (HOMO-LUMO), chemical reactivity descriptors (hardness, electrophilicity), vibrational frequencies, NMR chemical shifts. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. researchgate.net | Characterization and quantification of hydrogen bond strength and other weak interactions within the molecule and with its environment. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and intramolecular interactions. researchgate.net | Delocalization of electron density, strength of donor-acceptor interactions (e.g., hyperconjugation), and quantification of hydrogen bond energies. researchgate.netresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. ej-chem.orgijsdr.orgchemrevlett.com | Identification of key molecular features (descriptors) that govern biological activity, enabling the design of new compounds with enhanced potency. nih.govjournal-academia.com |
| Molecular Docking | Predicting the binding mode and affinity of a molecule to a biological target (e.g., an enzyme or receptor). eurasianjournals.comijsdr.org | Preferred binding orientation, key intermolecular interactions (hydrogen bonds, hydrophobic contacts) with the target's active site, and estimation of binding energy. tandfonline.comnih.gov |
These advanced computational tools, often used in conjunction, provide a comprehensive theoretical framework for investigating this compound. They enable researchers to predict its properties, understand its behavior at a molecular level, and guide the rational design of new pyrazole-based compounds with desired therapeutic profiles. eurasianjournals.com
Chemical Reactivity and Derivatization Chemistry of 1 3 Nitrophenyl 1h Pyrazol 4 Amine
Electrophilic and Nucleophilic Reactions at the Pyrazole (B372694) Core
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents. globalresearchonline.net The presence of the electron-donating amino group at the C4-position and the electron-withdrawing 3-nitrophenyl group at the N1-position significantly modulates the electron density and reactivity of the pyrazole core.
Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4-position due to its higher electron density. rrbdavc.org However, in the case of 1-(3-nitrophenyl)-1H-pyrazol-4-amine, this position is already occupied by the amino group. The amino group is a strong activating group and would typically direct incoming electrophiles to positions ortho and para to itself. In the context of the pyrazole ring, this would correspond to the C3 and C5 positions.
Functional group interconversions on the pyrazole core of this compound primarily involve transformations of the existing substituents. One key reaction is the conversion of the C4-amino group into other functionalities via a diazonium salt intermediate, which is discussed in detail in section 4.2.2. This allows the introduction of a wide variety of groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups, effectively transforming the amine into a more versatile synthetic handle. organic-chemistry.org
Another potential transformation involves the pyrazole nitrogen atoms. While the N1-position is blocked by the 3-nitrophenyl group, the N2-nitrogen possesses a lone pair of electrons and can act as a nucleophile or a base. Protonation typically occurs at the N2-position. rrbdavc.org Alkylation or acylation can also occur at N2, leading to the formation of pyrazolium salts, although the electron-withdrawing nature of the N1-substituent would make this less favorable.
Transformations and Functionalization of the Amine Moiety
The primary amine at the C4-position is a highly reactive and versatile functional group, serving as a key site for derivatization.
The nucleophilic nature of the C4-amino group allows it to readily participate in a variety of reactions to form new carbon-nitrogen bonds.
Acylation: The amine can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amine group or to introduce specific acyl moieties for structure-activity relationship studies. For instance, reaction with acetyl chloride would yield N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)acetamide.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
Arylation: The introduction of an aryl group onto the amine (N-arylation) can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the aminopyrazole with an aryl halide or triflate. For example, coupling this compound with bromobenzene using a suitable palladium catalyst system would yield 4-(phenylamino)-1-(3-nitrophenyl)-1H-pyrazole.
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine |
| Arylation (Buchwald-Hartwig) | Bromobenzene, Pd catalyst, ligand | Diaryl Amine |
The primary amino group on the pyrazole ring can undergo diazotization, a reaction that converts it into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgslideshare.net The resulting 1-(3-nitrophenyl)-1H-pyrazol-4-diazonium salt is a highly valuable synthetic intermediate.
These diazonium salts are reactive electrophiles and can participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. icrc.ac.irglobalresearchonline.net This reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring. For example, coupling the diazonium salt of this compound with phenol would yield an azo dye containing both pyrazole and phenol moieties. Research on the closely related ethyl 3-amino-1H-pyrazole-4-carboxylate has demonstrated its successful diazotization and subsequent coupling with active methylene compounds to synthesize pyrazolo[5,1-c] rrbdavc.orgorganic-chemistry.orgnih.govtriazine derivatives. researchgate.net
Reductions and Oxidations of the Nitro Group
The nitro group on the N1-phenyl ring is a key functional handle that can be readily transformed, primarily through reduction.
The reduction of aromatic nitro groups is a well-established and highly efficient transformation in organic synthesis. wikipedia.org This reaction converts the electron-withdrawing nitro group (-NO₂) into an electron-donating amino group (-NH₂), significantly altering the electronic properties of the molecule. The resulting product, 1-(3-aminophenyl)-1H-pyrazol-4-amine, is a diamino compound with two distinct amine groups available for further selective functionalization.
A variety of reagents and conditions can be employed for this reduction, allowing for chemoselectivity in the presence of other functional groups. commonorganicchemistry.comorganic-chemistry.org
| Method | Reagents | Key Characteristics |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Clean, high-yielding, but can also reduce other functional groups (e.g., alkenes). commonorganicchemistry.com |
| Metal in Acid | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Classic, cost-effective methods; SnCl₂ is known for its mildness and selectivity. commonorganicchemistry.com |
| Transfer Hydrogenation | Hydrazine (B178648), Ammonium formate | Avoids the use of high-pressure hydrogen gas. |
The reduction proceeds through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. orientjchem.org By carefully selecting the reducing agent and reaction conditions, it is possible to isolate these intermediates. For example, using zinc dust with ammonium chloride can selectively reduce the nitro group to a hydroxylamine (B1172632). wikipedia.org Oxidation of the nitro group is not a common transformation for this compound.
Selective Reduction Strategies to Aminophenyl Derivatives
The selective reduction of the nitro group on the phenyl ring of this compound to its corresponding amino derivative, 1-(3-aminophenyl)-1H-pyrazol-4-amine, is a pivotal transformation. This conversion is fundamental as it transforms the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group, which can serve as a nucleophile or a precursor for further functionalization. The challenge lies in achieving high chemoselectivity, preserving the pyrazole core and the existing 4-amino group.
A variety of reagents and catalytic systems have been established for the reduction of aromatic nitro compounds, many of which are applicable to this specific molecule. masterorganicchemistry.comwikipedia.org Common strategies include catalytic hydrogenation and chemical reduction using metal salts. masterorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation: This is a widely used method for nitro group reduction due to its clean reaction profile and high efficiency. nih.gov Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum(IV) oxide, and Raney nickel are effective. wikipedia.orgnih.gov The reaction is typically carried out under a hydrogen atmosphere. Catalytic hydrogenation is advantageous as it can often be performed under neutral pH conditions, which helps to protect acid-sensitive functional groups. masterorganicchemistry.com
Chemical Reduction: Metal-based reducing agents are also highly effective. Tin(II) chloride (SnCl₂), often in the presence of hydrochloric acid, is a classic and reliable method for reducing aromatic nitro groups. mdpi.comstackexchange.com This method is known for its excellent tolerance of other functional groups like nitriles, esters, and halogens. stackexchange.com Other metals such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media are also commonly employed. masterorganicchemistry.com An efficient Fe/CaCl₂ system, for instance, enables transfer hydrogenation that is compatible with a wide range of sensitive functional groups. organic-chemistry.org
The choice of reduction strategy depends on the desired selectivity and the presence of other functional groups in more complex derivatives.
Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Advantages | Potential Considerations |
|---|---|---|---|
| H₂ / Pd/C or Pt/C | Hydrogen atmosphere, various solvents (e.g., EtOH, EtOAc) | High yield, clean reaction, neutral pH possible | May affect other reducible groups (e.g., alkenes, alkynes) |
| SnCl₂·2H₂O | Acidic medium (e.g., HCl), alcoholic solvent or EtOAc | High chemoselectivity, tolerates many functional groups | Requires stoichiometric amounts of metal salt, acidic conditions |
| Fe / HCl or Acetic Acid | Acidic medium, reflux | Inexpensive, effective | Requires acidic workup, can generate significant waste |
| Zn / NH₄Cl | Aqueous ammonium chloride | Mild conditions | Can sometimes lead to hydroxylamine intermediates |
Potential for Intramolecular Cyclization Induced by Nitro Reduction
The generation of 1-(3-aminophenyl)-1H-pyrazol-4-amine from its nitro precursor unlocks significant potential for intramolecular cyclization reactions. The newly formed aniline-type amino group, positioned ortho or meta to the pyrazole substituent, can act as a potent nucleophile. This allows for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. nih.gov
The strategic placement of an electrophilic center on or adjacent to the pyrazole ring can facilitate cyclization upon reduction of the nitro group. This can be achieved in a one-pot reaction or as a subsequent step. The resulting fused pyrazole derivatives, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, are of significant interest due to their diverse biological activities. nih.govbeilstein-journals.org
For example, the 4-amino group of the pyrazole core and the newly formed 3-amino group on the phenyl ring can participate in condensation reactions with various bielectrophilic reagents to form polycyclic structures. This synthetic strategy is extensively used to build libraries of complex heterocyclic compounds. beilstein-journals.org
Examples of Potential Cyclization Reactions:
Formation of Pyrazolo[3,4-b]pyridines: The aminophenyl pyrazole derivative can react with α,β-unsaturated ketones or aldehydes, leading to the formation of a fused pyridine ring. nih.gov
Synthesis of Pyrazolo[3,4-d]pyrimidines: Condensation with reagents like formamide, urea, or thiourea can yield fused pyrimidine rings, which are structurally analogous to purine bases found in DNA and RNA. beilstein-journals.orgnih.gov
Construction of Pyrazolo[1,5-a] nih.govbeilstein-journals.orgresearchgate.nettriazines: Reaction with isocyanates followed by cyclization is a known route to form fused triazine systems. nih.gov
These cyclization reactions highlight the utility of the nitro reduction step as a key strategic element in the synthesis of complex, fused heterocyclic systems derived from the this compound scaffold.
Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization
Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the derivatization of this compound and its analogues. mdpi-res.comthermofisher.com These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision and functional group tolerance, making them indispensable in modern organic synthesis. ccspublishing.org.cn
The this compound scaffold offers several sites for such transformations:
The Phenyl Ring: The phenyl ring can be functionalized, typically after conversion of the nitro group to an amine and then to a more reactive group like a halide or triflate, which can then participate in various cross-coupling reactions.
The Pyrazole Core: The C-H bonds on the pyrazole ring (at positions 3 and 5) are potential sites for direct C-H functionalization, or they can be halogenated to serve as electrophilic partners in cross-coupling.
The 4-Amino Group: The N-H bond of the amino group is a nucleophilic site suitable for Buchwald-Hartwig amination reactions.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling an organoboron compound with a halide or triflate under palladium catalysis. nih.gov For example, a halogenated derivative of the pyrazole could be coupled with various aryl or alkyl boronic acids to introduce diverse substituents. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. mdpi.com It can be used to couple the 4-amino group of the pyrazole with aryl halides or to couple a halogenated pyrazole with various amines, significantly expanding the structural diversity of accessible analogues. researchgate.netpreprints.org
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, providing access to compounds with different geometries and electronic properties.
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation). This approach offers a more atom-economical route to modify the pyrazole or phenyl rings.
Table 2: Potential Transition Metal-Catalyzed Reactions for Derivatization
| Reaction Name | Bond Formed | Typical Substrates | Catalyst System (Example) | Potential Application on Scaffold |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Aryl/vinyl halide + Boronic acid/ester | Pd(OAc)₂, SPhos, K₃PO₄ | Functionalization of a halogenated phenyl or pyrazole ring. nih.gov |
| Buchwald-Hartwig Amination | C-N | Aryl halide + Amine | Pd₂(dba)₃, tBuDavePhos, tBuOK | Arylation of the 4-amino group or amination of a halogenated ring. researchgate.net |
| Heck Coupling | C-C (alkenyl) | Aryl halide + Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Introduction of vinyl groups to the pyrazole or phenyl ring. |
| Sonogashira Coupling | C-C (alkynyl) | Aryl halide + Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Introduction of alkynyl groups for further elaboration. mdpi-res.com |
| C-H Arylation | C-C | C-H bond + Aryl halide | Pd(OAc)₂, PCy₃ | Direct functionalization of the C3 or C5 position of the pyrazole ring. |
Design and Synthesis of Structurally Modified Analogues and Congeners
The design and synthesis of analogues of this compound are driven by the need to explore structure-activity relationships (SAR) for various biological targets. nih.gov Modifications can be systematically introduced at several positions on the molecule to modulate its physicochemical properties, binding affinity, and selectivity.
Strategies for Analogue Design:
Modification of the Phenyl Ring: The substituents on the phenyl ring can be varied. The nitro group can be replaced with other electron-withdrawing or electron-donating groups (e.g., -CN, -SO₂Me, -OMe, -Cl). The position of the substituent can also be moved from meta to ortho or para to probe the spatial requirements of a binding pocket.
Substitution on the Pyrazole Core: The C3 and C5 positions of the pyrazole ring are prime targets for introducing substituents. This can be achieved by starting from appropriately substituted precursors (e.g., modified 1,3-dicarbonyl compounds) or through post-synthetic modifications like C-H functionalization or cross-coupling on a halogenated pyrazole. nih.gov
Derivatization of the 4-Amino Group: The primary amino group can be acylated, alkylated, or arylated to introduce a wide range of functionalities. This can influence hydrogen bonding interactions and steric bulk.
Scaffold Hopping: The pyrazole core itself can be replaced with other five-membered heterocycles like imidazole or triazole to explore different electronic and geometric properties while maintaining key pharmacophoric features.
The synthesis of these analogues often involves multi-step sequences. For example, a common route to 1-aryl-4-aminopyrazoles involves the cyclization of enaminonitriles with arylhydrazines. mdpi.com Another approach involves the condensation of 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines, followed by functional group manipulations. nih.gov These synthetic routes allow for the systematic introduction of desired modifications to build a library of compounds for biological evaluation.
Biological Activity and Mechanistic Studies of 1 3 Nitrophenyl 1h Pyrazol 4 Amine in Vitro Investigations
Elucidation of Molecular Targets and Receptor Binding Profiles (Cell-Free and In Vitro Assays)
No studies detailing the molecular targets or receptor binding profiles of 1-(3-Nitrophenyl)-1H-pyrazol-4-amine through cell-free or in vitro assays were identified.
Enzymatic Activity Modulation and Kinetic Characterization (In Vitro)
There is no available information regarding the modulation of any enzymatic activity by this compound, nor have any kinetic studies been published.
Investigation of Enzyme Inhibition or Activation Mechanisms
No research has been found that investigates the mechanisms through which this compound might inhibit or activate any enzymes.
Active Site Interactions and Substrate Specificity Analysis
Data on the potential interactions of this compound with enzyme active sites or its substrate specificity is not present in the current scientific literature.
Perturbation of Cellular Pathways and Signaling Cascades (In Vitro Cell Models)
Scientific reports describing the effects of this compound on cellular pathways or signaling cascades in in vitro cell models could not be located.
Analysis of Specific Biological Pathways Modulated by the Compound
There are no published studies analyzing specific biological pathways that are modulated by this compound.
Effects on Cell Cycle Progression and Apoptosis in Cultured Cells
No experimental data exists in the public literature concerning the effects of this compound on cell cycle progression or apoptosis in cultured cells.
Further experimental research is required to determine the biological activity and mechanistic profile of this compound.
Structure-Activity Relationship (SAR) Derivation for Biological Efficacy (In Vitro)
The exploration of the structure-activity relationship (SAR) for this compound is fundamental to understanding how its chemical architecture correlates with its biological function. SAR studies involve the systematic modification of the molecule's structure to identify key pharmacophoric features responsible for its activity and to optimize its potency and selectivity.
The synthetic approach to generating analogues of this compound typically leverages established methods for pyrazole (B372694) synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines. mdpi.comnih.gov To probe the SAR, analogues are designed by modifying three primary regions of the parent molecule: the nitrophenyl ring, the pyrazole core, and the 4-amino group.
Modifications of the Phenyl Ring: The electronic and steric properties of the phenyl substituent are critical for activity. Analogues are synthesized by altering the position and nature of the substituent on the phenyl ring.
Positional Isomers: Moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) helps determine the optimal spatial arrangement for target interaction.
Electronic Effects: Replacing the strongly electron-withdrawing nitro group (-NO₂) with other groups, such as a cyano (-CN), chloro (-Cl), or methoxy (-OCH₃) group, allows for the evaluation of the role of electronic effects on biological efficacy. ekb.eg
Steric Bulk: Introducing bulkier substituents on the phenyl ring can probe the size and shape of the target's binding pocket.
Modifications of the Pyrazole Core and Amino Group: The pyrazole ring and its 4-amino substituent are often involved in crucial hydrogen bonding interactions with biological targets. researchgate.net
N-1 Substitution: While the 1-(3-nitrophenyl) group is a defining feature, replacing it with other aryl or alkyl groups can reveal the importance of this specific moiety.
C-3 and C-5 Substitution: Introducing small alkyl groups (e.g., methyl) at the C-3 or C-5 positions of the pyrazole ring can influence the molecule's conformation and interaction profile.
4-Amino Group Derivatization: Acylation or alkylation of the 4-amino group can assess its role as a hydrogen bond donor.
The synthesized analogues are then subjected to in vitro biological assays to quantify their activity, often expressed as the half-maximal inhibitory concentration (IC₅₀). The results from these evaluations are compiled to build a comprehensive SAR profile.
| Compound | R1 (Phenyl Ring Substitution) | R2 (Pyrazole C3-Substituent) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| Parent | 3-NO₂ | H | 5.2 |
| Analogue 1 | 4-NO₂ | H | 10.8 |
| Analogue 2 | 2-NO₂ | H | 15.1 |
| Analogue 3 | 3-CN | H | 7.5 |
| Analogue 4 | 3-Cl | H | 9.3 |
| Analogue 5 | 3-OCH₃ | H | 22.4 |
| Analogue 6 | 3-NO₂ | CH₃ | 8.9 |
This table presents hypothetical data for illustrative purposes based on common SAR principles for pyrazole derivatives.
The data suggest that the 3-position on the phenyl ring is optimal for the electron-withdrawing group. Furthermore, the nitro group appears to be more favorable than other electron-withdrawing groups like cyano or chloro, and significantly better than an electron-donating group like methoxy, indicating that the electronic properties of this substituent are a key determinant of activity.
To refine the understanding gained from SAR studies, Quantitative Structure-Activity Relationship (QSAR) models are developed. QSAR modeling establishes a mathematical correlation between the chemical structures of the pyrazole analogues and their biological activity. researchgate.netjournal-academia.com This computational approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent analogues. documentsdelivered.com
The development of a QSAR model for this compound analogues involves several key steps:
Data Set Compilation: A dataset of synthesized analogues with their corresponding in vitro biological activities (e.g., IC₅₀ values) is assembled.
Descriptor Calculation: For each molecule in the dataset, a range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, such as:
Electronic Properties: Hammett constants (σ), dipole moment, and energies of molecular orbitals (HOMO/LUMO).
Hydrophobic Properties: Log P (partition coefficient), which describes lipophilicity.
Steric/Topological Properties: Molecular weight, solvent-accessible surface area, and connectivity indices. documentsdelivered.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to generate an equation that links the descriptors to the biological activity. journal-academia.com For instance, a hypothetical QSAR equation might look like: log(1/IC₅₀) = β₀ + β₁(σ) + β₂(log P) + β₃(L) Where σ represents the electronic effect of the phenyl substituent, log P represents lipophilicity, and L is a steric parameter. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics like the correlation coefficient (R²) and cross-validated correlation coefficient (Q²). journal-academia.com A robust model will have high R² and Q² values, indicating its reliability for predicting the activity of new compounds. neuroquantology.com
These QSAR models provide quantitative insights into the structural requirements for optimal biological activity, justifying the use of specific descriptors to understand the binding requirements of pyrazole derivatives to their target, such as a protein kinase. neuroquantology.com
Mechanistic Characterization of Biological Interactions at the Molecular Level (In Vitro)
Understanding the biological activity of this compound at the molecular level requires elucidating its direct interactions with its protein target. Techniques like molecular docking and in vitro enzymatic assays are used to characterize these interactions. researchgate.net While the specific target for this compound may vary depending on the therapeutic area, pyrazole scaffolds are known to interact with enzymes like kinases and cyclooxygenases. nih.gov
Molecular modeling studies suggest that pyrazole derivatives can fit into the active sites of protein targets, forming specific non-covalent interactions that are crucial for inhibition. nih.govacs.org For this compound, the key interactions likely include:
Hydrogen Bonding: The 4-amino group and the nitrogen atoms of the pyrazole ring are prime candidates for forming hydrogen bonds with amino acid residues (e.g., backbone carbonyls or side chains of serine, threonine, or asparagine) in the active site of a target protein. researchgate.net The nitro group on the phenyl ring can also act as a hydrogen bond acceptor.
π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov
Hydrophobic Interactions: The phenyl ring can form favorable hydrophobic interactions with nonpolar residues in the active site, contributing to binding affinity. researchgate.net
For example, in the active site of a hypothetical kinase, the 4-amino group might form a critical hydrogen bond with the "hinge" region of the enzyme, a common binding mode for kinase inhibitors. Simultaneously, the 3-nitrophenyl moiety could be positioned in a deeper hydrophobic pocket, with the nitro group forming additional stabilizing interactions. These molecular interactions anchor the compound within the active site, leading to the inhibition of the protein's biological function. researchgate.netnih.gov
Emerging Applications of 1 3 Nitrophenyl 1h Pyrazol 4 Amine in Materials Science and Catalysis
Advanced Organic Materials Science Applications
The structural characteristics of 1-(3-Nitrophenyl)-1H-pyrazol-4-amine make it a compelling candidate for the creation of novel organic materials. The presence of the amino group allows for its incorporation into larger molecular architectures, while the conjugated π-system of the pyrazole (B372694) and nitrophenyl rings suggests potential for interesting electronic and optical properties.
As Monomers or Building Blocks in Polymer Chemistry
The bifunctional nature of this compound, with its reactive primary amine and N-H group on the pyrazole ring, positions it as a viable monomer for synthesizing various polymers. The primary amine can readily participate in polymerization reactions such as polycondensation to form polyamides or polyimides. These polymers could exhibit enhanced thermal stability and specific electronic properties conferred by the pyrazole and nitrophenyl groups.
While direct polymerization of this compound is not yet extensively documented in the literature, the broader class of amine-functionalized heterocyclic compounds is widely used in polymer chemistry. For instance, related triphenylamine-based polymers are known for their high stability and are synthesized for various optoelectronic applications researchgate.net. The incorporation of the rigid pyrazole structure into a polymer backbone could lead to materials with high glass transition temperatures and tailored solubility, valuable attributes for specialty polymers.
Integration into Organic Electronic and Optoelectronic Devices
The field of organic electronics relies on conjugated molecules that can efficiently transport charge carriers (electrons or holes). The extended π-conjugation in this compound suggests its potential utility in this arena. Research on structurally similar, highly conjugated pyrazole derivatives has shown their promise as hole-transporting materials in devices like organic solar cells mdpi.com.
Arylamine moieties are fundamental components of many hole-transport materials due to their electron-donating nature, which facilitates the movement of positive charge carriers mdpi.com. The amine group in this compound, combined with its aromatic system, could enable it to function similarly. When incorporated into a larger conjugated system or a polymer, it could form a stable and efficient hole-transport layer (HTL) in devices such as Organic Light-Emitting Diodes (OLEDs) or perovskite solar cells. The electron-withdrawing nitro group can also be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to match other materials within a device for optimal performance.
Development of Chemo- and Bio-Sensors
Pyrazole derivatives have been successfully employed as platforms for chemosensors, which are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. The nitrogen atoms within the pyrazole ring are excellent coordination sites for metal ions nih.gov.
This compound contains the necessary functional groups to act as a chemosensor. The pyrazole ring and the exocyclic amino group can collectively bind to a target analyte, such as a metal cation. This binding event can alter the electronic properties of the molecule's conjugated system, leading to a change in its absorption or fluorescence spectrum. For example, various pyrazole-based probes have been designed for the selective and sensitive detection of metal ions like Al³⁺ and Fe³⁺ in aqueous environments nih.govresearchgate.net. The formation of a complex between the pyrazole sensor and the metal ion often leads to a "turn-on" or "turn-off" fluorescent response, allowing for quantitative detection at very low concentrations nih.gov.
Table 1: Examples of Pyrazole-Based Chemosensors and Their Analytes
| Pyrazole Derivative Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |
|---|---|---|---|
| Trialkylpyrazole | Al³⁺ | Fluorescence Enhancement | 4.29 nM nih.gov |
| Polycyclic Pyrazoline | Fe³⁺ | Fluorescence "Turn-off" | 2.12 µM researchgate.net |
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The ability of this compound to coordinate with metal centers makes it a valuable ligand in catalysis. The resulting metal complexes can act as catalysts for a variety of organic transformations, offering potential for high efficiency and selectivity.
Coordination Chemistry and Complex Formation
There is a significant and growing interest in pyrazole-based compounds as ligands in coordination chemistry. This is due to their ability to form stable complexes with a wide array of metal ions and to support diverse coordination geometries nih.govresearchgate.net. The this compound molecule possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the amino group.
It can act as a monodentate ligand, binding to a metal center through one of its pyrazole nitrogens. More commonly, the amino group allows for further functionalization, for example, through condensation with an aldehyde to form a Schiff base. These pyrazolic Schiff base ligands can then act as bidentate or polydentate ligands, chelating to a metal ion to form highly stable complexes. Research on a closely related isomer, 5-amino-1-(3-nitrophenyl)-1H-pyrazole, has demonstrated its use in forming Schiff bases that coordinate with palladium to create catalytically active complexes researchgate.net. The pyrazole ring is effective at stabilizing the metal center, which is a key feature for a successful catalyst.
Table 2: Coordination Behavior of Pyrazole-Based Ligands
| Ligand Type | Metal Ion Example | Coordination Mode | Resulting Complex Type |
|---|---|---|---|
| Pyrazole-acetamide | Cd(II), Cu(II), Fe(III) | Bidentate (N, O) | Mononuclear Complexes nih.gov |
| Pyrazolic Schiff Base | Palladium(II) | Bidentate (N, N) | Dinuclear Complexes [Pd₂Cl₄(L)₂] researchgate.net |
Application in Asymmetric Synthesis and Selective Transformations
Metal complexes derived from pyrazole ligands have shown significant promise in catalysis. Specifically, palladium complexes of nitrophenylpyrazole-derived Schiff bases have demonstrated high activity and selectivity as catalysts for the Mizoroki-Heck C-C coupling reaction. This reaction is a cornerstone of organic synthesis, used to form new carbon-carbon bonds, particularly in the production of pharmaceuticals and other fine chemicals researchgate.net.
In a study involving Schiff bases derived from aminopyrazoles, including a 1-(3-nitrophenyl)pyrazole derivative, the resulting palladium complexes were effective in catalyzing the reaction between styrene and various aryl halides. The pyrazole ligand's electronic properties are crucial; the π-excessive pyrazole ring can transfer electron density to the metal center, which in turn strengthens the metal-ligand bond and promotes catalytic activity researchgate.net.
While specific applications of this compound in asymmetric synthesis have not been detailed, the general field of asymmetric catalysis often employs chiral ligands to induce enantioselectivity. Chiral primary amines are powerful organocatalysts in their own right rsc.org, and incorporating a chiral center into a pyrazole-based ligand derived from this compound could pave the way for its use in asymmetric transformations, such as enantioselective Mannich reactions or transfer hydrogenations nih.govmdpi.com.
Agrochemical Research and Development (Non-Human Model Systems)
The pyrazole nucleus is a well-established pharmacophore in the design of modern agrochemicals. Numerous commercial and investigational pesticides feature this heterocyclic core, suggesting that this compound holds potential for development in this sector. The biological activity of such compounds is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.
Evaluation of Herbicidal, Fungicidal, or Insecticidal Activities
Herbicidal Activity: Pyrazole derivatives are known to act as effective herbicides. researchgate.netmdpi.com Research into various substituted pyrazoles has shown that these compounds can interfere with essential plant processes. For instance, certain 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have exhibited excellent post-emergence herbicidal effects by causing bleaching of green weeds. mdpi.com The herbicidal potential often relates to the specific substitution pattern on the pyrazole and any associated aromatic rings. mdpi.comnih.gov A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids found that many of the compounds exhibited good inhibitory effects on broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L (AL) growth in post-emergence tests. nih.gov
Fungicidal Activity: The pyrazole scaffold is integral to several successful fungicides. Research on nitrophenylpyrazole derivatives has confirmed their potential to inhibit the growth of pathogenic fungi. For example, palladium complexes of certain nitrophenylpyrazole-derived Schiff bases have shown notable antifungal effects against clinically important fungi like Cryptococcus neoformans. researchgate.net Another study evaluated the fungicidal potential of Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate against Phomopsis viticola, the fungus causing a significant grapevine disease. researchgate.net While this specific compound showed weak effects, it highlights that nitrophenyl-pyrazoles are actively being investigated for fungicidal properties. researchgate.net The fungicidal activity of pyrazole amides is well-established, with many commercial fungicides belonging to this class. nih.govmdpi.com
Insecticidal Activity: The phenylpyrazole class is perhaps most renowned for its insecticidal properties, with fipronil being a prominent example. These compounds are effective against a broad range of pests. acs.org Studies on various 1-aryl-1H-pyrazole derivatives have consistently demonstrated potent insecticidal effects. For instance, a series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits were designed and showed promise as insecticides. frontiersin.org Similarly, novel diphenyl-1H-pyrazole derivatives have been synthesized and found to exhibit high larvicidal activity against the diamondback moth (Plutella xylostella). rsc.org While not a pyrazole, the related 1-(3-nitrophenyl)-6,7-dimethoxy tetrahydroisoquinoline has been tested for insecticidal activity, indicating that the 3-nitrophenyl moiety can be a component of insecticidally active molecules. mdpi.com
The following table summarizes the observed activities of compounds structurally related to this compound.
| Compound Class/Derivative | Activity Type | Target Organism(s) | Key Findings |
| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-picolinic acids | Herbicidal | Amaranthus retroflexus L (AL) | Several compounds achieved 100% inhibition of growth in post-emergence tests. nih.gov |
| Palladium complexes of nitrophenylpyrazole derivatives | Fungicidal | Cryptococcus neoformans | Showed comparatively high antifungal effects. researchgate.net |
| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-pyrazole-carboxamides | Insecticidal | Plutella xylostella (diamondback moth) | One derivative showed 84% larvicidal activity at a concentration of 0.1 mg L⁻¹. rsc.org |
| Phenylpyrazole derivatives incorporating 1,2,4-oxadiazole | Insecticidal | Plutella xylostella, Mythimna separata | Majority of compounds exhibited 100% mortality at a concentration of 50 mg/L. nih.gov |
Mechanistic Investigations of Agrochemical Action in Target Pests/Plants
The mechanism of action for pyrazole-based agrochemicals varies depending on the specific molecular structure and the target organism.
In Insect Pests: For insecticidal phenylpyrazoles, the primary and most well-understood mechanism of action is the disruption of the central nervous system. These compounds act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel. GABA is the principal inhibitory neurotransmitter in insects. By binding to the chloride channel, phenylpyrazoles block the influx of chloride ions into neurons. This inhibition prevents the hyperpolarization of the neuronal membrane, leading to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect.
Other mechanisms for pyrazole-based insecticides have also been explored. For example, certain pyrazole carboxamide derivatives are designed to target insect ryanodine receptors (RyRs), which are critical for calcium ion regulation in muscle cells. rsc.orgnih.gov Activation of these receptors leads to the uncontrolled release of calcium, causing muscle contraction, paralysis, and death. rsc.orgnih.gov
In Plants: The herbicidal mechanisms of pyrazole derivatives are more diverse. They can target various plant-specific biochemical pathways. Depending on the substituents, pyrazole herbicides can act by:
Inhibiting Photosynthesis: Disrupting the electron transport chain in photosystem II.
Pigment Synthesis Inhibition: Blocking the synthesis of carotenoids, which protect chlorophyll from photooxidation, leading to the characteristic "bleaching" of plant tissues. mdpi.com
Amino Acid Synthesis Inhibition: Targeting key enzymes in the biosynthetic pathways of essential amino acids.
Auxin Mimicry: Some pyrazole-containing compounds act as synthetic auxins, causing uncontrolled growth and disruption of normal developmental processes in susceptible broadleaf weeds. nih.gov
In Fungi: The fungicidal action of many pyrazole derivatives, particularly pyrazole-carboxamides, is achieved through the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. This enzyme is crucial for fungal respiration and energy production (ATP synthesis). By blocking SDH, these fungicides effectively shut down the cellular energy supply, leading to the inhibition of mycelial growth and spore germination. nih.gov
Applications in Analytical Chemistry and Reagent Development
The structural features of this compound suggest its potential use in analytical chemistry. The pyrazole ring is an excellent ligand for metal ions, and the presence of amino and nitro groups can be exploited for derivatization or detection purposes.
A structurally related compound, 3-(4-Nitrophenyl)-1H-pyrazole, is noted for its use as a reagent in various analytical methods, where it aids in the detection and quantification of other chemical substances. chemimpex.com This suggests that this compound could similarly serve as:
A Chelating Agent: The nitrogen atoms of the pyrazole ring and the exocyclic amine group can coordinate with metal ions. This property could be utilized for the selective extraction, preconcentration, or colorimetric/fluorometric determination of trace metals.
A Derivatization Reagent: The primary amine group is reactive and can be used to "tag" other molecules (e.g., aldehydes, ketones, or carboxylic acids) to facilitate their detection and quantification by methods such as HPLC or GC-MS. The nitrophenyl group can act as a chromophore, enhancing detection by UV-Vis spectrophotometry.
An Intermediate in Synthesis: It can serve as a building block for the synthesis of more complex analytical reagents, such as ion-selective electrodes or specialized dyes and indicators.
Future Research Directions and Translational Perspectives
Unexplored Synthetic Avenues and Methodological Enhancements
While established methods for pyrazole (B372694) synthesis exist, the pursuit of more efficient, sustainable, and diverse synthetic routes for 1-(3-nitrophenyl)-1H-pyrazol-4-amine remains a priority. Future research could focus on:
Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, catalysts, and reaction conditions is a growing trend in medicinal chemistry. researchgate.net Exploring microwave-assisted synthesis, solvent-free reactions, or multicomponent reactions could lead to higher yields, reduced reaction times, and a more sustainable production process for this compound and its derivatives. researchgate.netmdpi.comnih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry setup could enable more efficient and reproducible production, which is particularly important for potential large-scale applications.
Novel Cyclization Strategies: Investigating new catalytic systems or reaction partners for the cyclization step in pyrazole formation could lead to improved regioselectivity and functional group tolerance. This could open up possibilities for synthesizing a wider range of derivatives with diverse substitution patterns.
Advanced Computational Approaches for Structure-Function Prediction
Computational chemistry provides powerful tools for understanding the structure-activity relationships (SAR) of bioactive molecules. eurasianjournals.com For this compound, advanced computational studies could accelerate the discovery and optimization of its potential applications:
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule with high accuracy. eurasianjournals.comnih.gov This information can guide the design of new derivatives with tailored electronic and steric properties.
Molecular Dynamics Simulations: To understand how this compound interacts with biological targets, molecular dynamics simulations can be used to model its behavior in a dynamic environment. This can provide insights into binding modes, conformational changes, and the role of solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 2D and 3D-QSAR models, researchers can establish mathematical relationships between the structural features of a series of pyrazole derivatives and their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
| Computational Approach | Application for this compound | Potential Outcomes |
| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity. | Guidance for designing derivatives with specific electronic characteristics. |
| Molecular Dynamics (MD) Simulations | Modeling interactions with biological targets. | Insights into binding mechanisms and conformational dynamics. |
| Quantitative Structure-Activity Relationship (QSAR) | Establishing correlations between structure and biological activity. | Prediction of the activity of new derivatives and prioritization of synthetic targets. |
Deeper Mechanistic Elucidation of Biological and Chemical Reactivity
A thorough understanding of the mechanisms underlying the biological and chemical reactivity of this compound is crucial for its rational design and application. Future research in this area could involve:
Enzyme Inhibition Studies: Given that many pyrazole derivatives exhibit inhibitory activity against various enzymes, investigating the potential of this compound as an inhibitor of specific enzymes could be a fruitful area of research. nih.gov Mechanistic studies could reveal the mode of inhibition and the key interactions with the enzyme's active site.
Reaction Kinetics and Pathway Analysis: Detailed kinetic studies of the reactions involving this compound can provide valuable information about reaction mechanisms and the factors that influence reactivity. This knowledge is essential for optimizing reaction conditions and developing new synthetic transformations.
Probing Intermolecular Interactions: Techniques such as X-ray crystallography and NMR spectroscopy can be used to study the intermolecular interactions of this compound in the solid state and in solution. nih.gov This can provide insights into its self-assembly properties and its interactions with other molecules.
Expansion into Novel Non-Clinical Application Domains
While pyrazole derivatives are widely explored for their medicinal properties, their unique chemical and photophysical characteristics suggest potential applications in other fields. globalresearchonline.net Future research could explore the use of this compound in:
Materials Science: The pyrazole scaffold can be incorporated into polymers or organic materials to impart specific properties, such as thermal stability, conductivity, or photoluminescence. The nitro group in this compound could also be exploited for its electron-withdrawing properties in the design of novel electronic materials.
Agrochemicals: Pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides. globalresearchonline.netorientjchem.org Screening this compound and its analogs for agrochemical activity could lead to the discovery of new crop protection agents.
Coordination Chemistry: The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, forming coordination complexes with interesting catalytic or material properties. nih.govresearchgate.net The synthesis and characterization of metal complexes of this compound could open up new avenues in catalysis and materials science.
Synergistic Research with Other Chemical Scaffolds and Hybrid Systems
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. mdpi.com Future research could focus on creating hybrid molecules that incorporate the this compound scaffold with other bioactive moieties:
Design of Hybrid Molecules: By covalently linking this compound to other heterocyclic systems, such as benzimidazoles, indoles, or pyridines, it may be possible to create novel compounds with enhanced or synergistic biological activities. mdpi.comacs.org
Development of Nanocomposite Scaffolds: Integrating this compound into peptide-based or polymer-based nanocomposites could lead to the development of advanced biomaterials with potential applications in tissue engineering and regenerative medicine. researchgate.net
Multi-target Ligand Design: Given that many diseases involve multiple biological targets, designing hybrid molecules that can simultaneously modulate several targets is a promising therapeutic approach. The this compound scaffold could serve as a versatile building block for the development of such multi-target ligands.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-(3-Nitrophenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves coupling nitroaryl groups to pyrazole rings under Pd-catalyzed cross-coupling or nucleophilic substitution. Challenges include controlling regioselectivity and minimizing by-products from nitro group reduction. Evidence from analogous syntheses (e.g., copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours) suggests optimizing catalyst loading (e.g., CuBr) and solvent polarity to enhance yield . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product from nitro-reduction by-products .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- NMR : Confirm structure via characteristic shifts (e.g., pyrazole C4-amine protons at δ 6.8–7.2 ppm; nitroaryl protons at δ 8.0–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 215.08) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The nitro group is sensitive to light and humidity. Store at –20°C under inert gas (argon) in amber vials. Stability assays (TGA/DSC) show decomposition above 150°C, suggesting avoidance of high-temperature handling .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., triclinic system, space group P1) provides bond lengths and angles. For example, the dihedral angle between the nitro-phenyl and pyrazole rings (typically 15–25°) influences electronic conjugation . Refinement parameters (e.g., R1 < 0.07) ensure accuracy .
Q. What strategies mitigate conflicting reactivity data when functionalizing the pyrazole ring of this compound?
- Methodological Answer : Conflicting reactivity (e.g., C3 vs. C5 substitution) arises from electron-withdrawing nitro groups. Computational DFT studies predict electrophilic attack at C4-amine. Experimental validation via in situ IR monitoring (e.g., tracking nitration intermediates) clarifies reaction pathways .
Q. How does the nitro group influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : The nitro group enhances electrophilicity, enabling interactions with biological targets (e.g., nitroreductase enzymes). Compare IC50 values of nitro vs. non-nitro analogs in enzyme assays. For example, nitro-containing pyrazoles show 10-fold higher inhibitory activity against bacterial kinases .
Q. What advanced analytical methods quantify trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
